Product packaging for Cathelicidin-3.4(Cat. No.:)

Cathelicidin-3.4

Cat. No.: B1577604
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Description

Cathelicidin-3.4 is a cationic antimicrobial peptide (AMP) belonging to the conserved cathelicidin family of host defense peptides, which are a crucial component of the innate immune system in vertebrates . Sourced from the goat Capra hircus , this peptide is characterized by its potent antibacterial activity, particularly against Gram-negative bacteria including E. coli and P. aeruginosa . Its mechanism of action, consistent with many cationic AMPs, is primarily attributed to its initial electrostatic interaction with the negatively charged membranes of microorganisms, leading to membrane disruption and cell death . A key research feature of this compound is its notably low hemolytic activity towards human erythrocytes, making it an attractive subject for investigating selective antimicrobial action and developing novel anti-infective therapeutics with reduced cytotoxicity . Beyond its direct microbicidal properties, research into cathelicidins as a family has revealed their pleiotropic roles in immunomodulation, wound healing, and cancer, highlighting the broader research potential of this compound . This product is supplied for research purposes to facilitate studies in microbiology, immunology, and pharmaceutical development. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial

sequence

RFRLPFRRPPIRIHPPPFYPPFRRFL

Origin of Product

United States

The Chemical Compound: Cathelicidin 3.4 Bactenecin 3.4

Species Origin and Biological Source: Cavia porcellus Leukocytes

Cathelicidin-3.4, also identified as Bactenecin-3.4, is an antimicrobial peptide originating from the guinea pig, Cavia porcellus. nih.govresearchgate.net Its biological source is the leukocytes, which are the white blood cells of the immune system. nih.govresearchgate.net In vertebrates, leukocytes are fundamental to both the innate and adaptive immune responses, and in guinea pigs, they play a crucial role in defending against pathogens. mdpi.com

Leukocytes, such as neutrophils and macrophages, store cathelicidins as inactive precursor proteins within their granules. nih.govwikipedia.org Upon encountering a microbial threat, these cells can be activated, leading to the release and proteolytic cleavage of the precursor, which liberates the mature, active peptide. nih.govfrontiersin.org In guinea pigs, neutrophils, sometimes referred to as "pseudo-eosinophils" due to their staining characteristics, are a key component of the inflammatory response. laboklin.com Another cathelicidin (B612621) found in guinea pigs, CAP11, has been specifically localized to the granules of neutrophils. nih.govresearchgate.net The presence of this compound in leukocytes underscores its role as an effector molecule of the innate immune system in Cavia porcellus, ready to be deployed against invasive bacteria. nih.govmdpi.com

Comparative Context within the Cathelicidin Family

The cathelicidin family is a diverse group of host defense peptides found across many vertebrate species, from fish to mammals. nih.govmdpi.com A defining characteristic of this family is not the active peptide itself, but the highly conserved N-terminal pro-region of about 100-114 amino acids, known as the "cathelin" domain. wikipedia.orgfrontiersin.orgnih.gov In contrast, the C-terminal domain, which becomes the mature antimicrobial peptide after cleavage, is exceptionally variable in its amino acid sequence, structure, and size. nih.govnih.govnih.gov

This structural heterogeneity results in a wide array of biological activities and antimicrobial specificities. frontiersin.orgnih.gov Mature cathelicidins can adopt several distinct structures, including amphipathic α-helices (like human LL-37), β-hairpin sheets stabilized by disulfide bonds (like porcine protegrins), and extended structures rich in specific amino acids like proline and arginine. nih.govmdpi.comnih.gov This diversity allows them to target a broad spectrum of pathogens, including bacteria, fungi, and enveloped viruses, often by disrupting their cellular membranes. nih.govfrontiersin.orgfrontiersin.org Beyond direct antimicrobial action, many cathelicidins are immunomodulatory, capable of influencing processes like inflammation and cell migration. mdpi.comnih.gov

This compound from the guinea pig exhibits potent antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net Its efficacy is reported to be lower against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes. nih.govresearchgate.net Notably, it displays low hemolytic activity against human red blood cells, a favorable characteristic for a potential therapeutic agent. nih.govresearchgate.net Its properties align it with other bactenecin-like peptides, which are often short and may feature tandemly repeated amino acid sequences. nih.gov

The following table provides a comparative overview of this compound and other selected cathelicidins from different species.

Peptide NameSpecies of OriginBiological SourceGeneral Structural ClassPrimary Antimicrobial Spectrum
This compound (Bactenecin-3.4) Cavia porcellus (Guinea pig)LeukocytesProline/Arginine-richPotent against Gram-negative bacteria; less active against Gram-positive. nih.govresearchgate.net
LL-37 Homo sapiens (Human)Neutrophils, epithelial cellsα-helicalBroad-spectrum (Gram-positive and Gram-negative bacteria). nih.govcore.ac.uk
BMAP-28 Bos taurus (Cattle)Bone marrowα-helicalPotent against Gram-negative and Gram-positive bacteria, and fungi. nih.govoup.com
SMAP-29 Ovis aries (Sheep)Leukocytesα-helicalVery potent broad-spectrum activity against bacteria, including P. aeruginosa and S. aureus. oup.comoup.com
Protegrin-1 (PG-1) Sus scrofa (Pig)Leukocytesβ-hairpinBroad-spectrum activity against bacteria and fungi. nih.govoup.com
Indolicidin Bos taurus (Cattle)NeutrophilsTryptophan-rich, extendedBroad-spectrum activity. mdpi.com

Research findings highlight the distinct activity profile of this compound compared to its counterparts. While α-helical peptides like SMAP-29 and BMAP-28 from ruminants show very high, broad-spectrum potency, this compound's targeted effectiveness against Gram-negative bacteria is a key feature. nih.govoup.comoup.com This specificity is largely dictated by its unique amino acid sequence and structure, which differ significantly from the larger, helical peptides and the cysteine-stabilized β-sheet structures of protegrins. nih.govnih.gov

The table below details the reported antimicrobial activity of this compound.

Target OrganismTypeReported Activity
Escherichia coliGram-negative BacteriaPotent antibacterial activity. nih.govresearchgate.net
Pseudomonas aeruginosaGram-negative BacteriaPotent antibacterial activity. nih.govresearchgate.net
Staphylococcus aureusGram-positive BacteriaLess active. nih.govresearchgate.net
Listeria monocytogenesGram-positive BacteriaLess active. nih.govresearchgate.net

Biosynthesis and Post Translational Processing of Cathelicidin 3.4

Precursor Synthesis and Intracellular Storage in Granules

The synthesis of cathelicidins, including Cathelicidin-3.4, originates from a single precursor protein, often referred to as a pre-pro-peptide. mdpi.comnih.gov This initial protein is encoded by a gene that typically consists of four exons. nih.govmdpi.comnih.gov The genetic structure is remarkably conserved across species. The first three exons code for the N-terminal region, which includes a signal peptide and a highly conserved cathelin-like domain (approximately 99–114 amino acids). nih.govmdpi.comnih.govcore.ac.uk The fourth exon encodes the C-terminal domain, which is highly variable between different cathelicidins and species, and constitutes the mature antimicrobial peptide. nih.govmdpi.comnih.gov

Following translation in myeloid precursor cells in the bone marrow, the initial "pre-pro-cathelicidin" is directed into the endoplasmic reticulum, where the N-terminal signal peptide is cleaved off. core.ac.ukhycultbiotech.com This results in the "pro-cathelicidin," an inactive storage form of the peptide. core.ac.ukhycultbiotech.com The presence of the anionic cathelin domain is believed to neutralize the cationic mature peptide domain, preventing it from causing damage to the host cell's own membranes and protecting it from degradation. frontiersin.org

This inactive pro-protein is then trafficked and stored within the secondary (or specific) granules of neutrophils. hycultbiotech.comfrontiersin.orgoup.com This compartmentalization is a key regulatory mechanism, sequestering the inactive peptide until the neutrophil is activated by inflammatory or microbial signals. frontiersin.orgoup.com Upon activation, these granules can fuse with other cellular compartments or the cell membrane to release their contents. frontiersin.org

Proteolytic Cleavage Mechanisms for Mature Peptide Release

The activation of cathelicidins from their inert precursor form is dependent on proteolytic cleavage. mdpi.comcore.ac.uk This critical step removes the N-terminal cathelin-like pro-domain, thereby liberating the C-terminal mature, biologically active peptide. mdpi.comnih.gov This cleavage event typically occurs upon neutrophil activation in response to pathogens. frontiersin.orgucsd.edu The release can happen extracellularly after the degranulation of neutrophils or within the phagosome after the fusion of granules with the pathogen-containing vesicle. frontiersin.orgoup.comwgtn.ac.nz

The primary enzymes responsible for the proteolytic processing of cathelicidin (B612621) precursors are serine proteases, which are themselves stored in a different type of neutrophil granule—the primary (or azurophil) granules. hycultbiotech.comfrontiersin.orgoup.com

Neutrophil Elastase: This serine protease is a key enzyme in the activation of many cathelicidins, particularly in species like cattle and pigs. nih.govoup.comwgtn.ac.nz Upon neutrophil stimulation, the specific granules containing the pro-cathelicidin can fuse with the azurophil granules containing neutrophil elastase. frontiersin.org This fusion brings the enzyme and its substrate into contact, allowing the elastase to cleave the pro-protein at a specific site and release the mature cathelicidin. frontiersin.orgwgtn.ac.nz

Other Proteases: While neutrophil elastase is a major player, other proteases are also involved. In humans, for instance, proteinase 3 is a primary enzyme for cleaving the human cathelicidin precursor, hCAP-18. oup.comucsd.edufrontiersin.org In some contexts, such as in the skin, other proteases like kallikreins may also process the cathelicidin precursor. frontiersin.org The specific protease involved can vary between species and even tissue locations. core.ac.ukwgtn.ac.nz This enzymatic action is the final and irreversible step in activating the peptide, unleashing its potent antimicrobial and immunomodulatory functions at sites of infection or inflammation. ucsd.edufrontiersin.org

Data Tables

Table 1: Key Enzymes in Cathelicidin Processing

EnzymeClassLocation in NeutrophilsRoleCitations
Neutrophil Elastase Serine ProteasePrimary (Azurophil) GranulesCleaves pro-cathelicidin to release the mature active peptide. nih.govoup.comwgtn.ac.nz
Proteinase 3 Serine ProteasePrimary (Azurophil) GranulesCleaves human pro-cathelicidin (hCAP-18) to release LL-37. oup.comucsd.edufrontiersin.org
Kallikreins Serine ProteaseEpithelial CellsCan process cathelicidin precursors in specific tissues like skin. frontiersin.org

Molecular and Cellular Mechanisms of Action

Direct Antimicrobial Activities

The primary mode of action for Cathelicidin-3.4 involves direct interaction with and disruption of microbial cells. nih.govfrontiersin.org This activity is largely attributed to the peptide's physicochemical properties, including its positive charge and amphipathic nature. nih.govopenbiochemistryjournal.com

Mechanisms of Interaction with Microbial Membranes

The initial and most critical step in the antimicrobial action of this compound is its interaction with the microbial membrane. frontiersin.orgnih.gov This interaction is primarily electrostatic, with the positively charged peptide being attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. openbiochemistryjournal.comfrontiersin.org

Upon binding to the microbial surface, this compound induces membrane permeabilization and disruption, leading to cell death. rsc.orgresearchgate.net This process involves the insertion of the peptide into the lipid bilayer, which compromises the membrane's integrity and barrier function. frontiersin.orgnih.gov The disruption of the membrane leads to the leakage of intracellular contents and ultimately, cell lysis. oup.comresearchgate.net Studies have shown that cathelicidins can cause significant changes to the surface of microbial cells, leading to their destruction. mdpi.com

Several models have been proposed to explain how cathelicidins, including likely mechanisms for this compound, disrupt microbial membranes. The two most prominent models are the toroidal pore model and the carpet model. nih.govoup.com

Toroidal Pore Model: In this model, the peptides aggregate and insert into the membrane, inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a water-filled pore. oup.comelifesciences.org The peptides line the pore alongside the lipid head groups. oup.comelifesciences.org This model suggests that at high concentrations, peptides like the bovine cathelicidin (B612621) BMAP-28 can insert vertically into the bilayer, causing thinning of the membrane and the formation of these pores. frontiersin.orgnih.gov

Carpet Model: In this mechanism, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. oup.com Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. frontiersin.org

The specific model that this compound follows may depend on factors such as its concentration and the specific lipid composition of the target microbial membrane.

Membrane Permeabilization and Disruption

Intracellular Targets and Processes Inhibition

Beyond direct membrane disruption, cathelicidins can also translocate across the microbial membrane to interfere with essential intracellular processes. nih.govmdpi.com

Once inside the microbial cell, cathelicidins can bind to and interfere with the synthesis of crucial macromolecules such as DNA, RNA, and proteins. nih.govmdpi.com This interference can occur through various mechanisms, including direct binding to nucleic acids or ribosomes, thereby halting replication, transcription, and translation. frontiersin.orgrsc.orgtno.nl This multifaceted attack on fundamental cellular processes contributes significantly to the peptide's potent antimicrobial activity. nih.govfrontiersin.org

Cathelicidins have also been shown to impair the function of essential microbial enzymes and chaperone proteins. nih.govmdpi.com For instance, some proline-rich cathelicidins are known to target intracellular structures like the 70S ribosome and the heat shock protein DnaK. frontiersin.org By disrupting the function of these vital proteins, this compound can further cripple the microbe's ability to survive and replicate.

Stimulation of Protein Degradation

Cathelicidins, as a class of antimicrobial peptides, can exert their effects not only by disrupting microbial membranes but also by penetrating target cells to modulate intracellular processes. nih.gov One such intracellular mechanism involves the stimulation of protein degradation. nih.gov This can occur through various pathways, including the induction of autophagy, a fundamental cellular process for degrading and recycling cellular components, including proteins.

The human cathelicidin LL-37, for instance, has been shown to have a complex and context-dependent influence on autophagy. In some cell types, such as human keratinocytes and monocytes, LL-37 induces autophagy, which contributes to the elimination of intracellular pathogens like Mycobacterium tuberculosis and Porphyromonas gingivalis. nih.govfrontiersin.org In these contexts, LL-37 promotes the formation of autophagosomes and their subsequent fusion with lysosomes, leading to the degradation of their contents. nih.govfrontiersin.org Studies in endothelial cells also show that LL-37 can induce autophagy, associating with the protein p62, which recognizes ubiquitinated proteins for autophagic degradation. researchgate.netnih.gov

However, the effect of cathelicidins on autophagy can vary. In pancreatic cancer cells, LL-37 has been found to suppress autophagy by activating the mTOR signaling pathway, which leads to the accumulation of reactive oxygen species (ROS) and subsequent cell death. frontiersin.org This demonstrates that the modulation of protein degradation pathways by cathelicidins can be a key mechanism in their diverse biological activities, extending beyond direct antimicrobial action to influencing cell fate and immune responses.

Broad-Spectrum Efficacy Against Pathogens

Cathelicidins are renowned for their broad-spectrum antimicrobial activity, targeting a wide array of pathogens, including bacteria, fungi, viruses, and parasites. nih.govresearchgate.net This efficacy stems from their ability to interact with and disrupt microbial membranes, as well as interfere with essential intracellular processes. nih.gov

This compound, also known as Bactenecin-3.4, demonstrates potent antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov The outer membrane of Gram-negative bacteria, rich in negatively charged lipopolysaccharide (LPS), is a primary target for cationic cathelicidins. The electrostatic interaction between the positively charged peptide and the negatively charged bacterial surface facilitates membrane disruption and permeabilization, leading to bacterial cell death. frontiersin.orgrevistabionatura.com

The human cathelicidin LL-37 also shows significant activity against these pathogens. frontiersin.orgnih.gov Studies have shown that LL-37 can inhibit the growth of P. aeruginosa at concentrations far below its minimal inhibitory concentration (MIC) by preventing biofilm formation, a critical factor in chronic infections. nih.gov It achieves this by stimulating bacterial motility and downregulating genes essential for biofilm development. nih.govnih.gov

Table 1: In Vitro Activity of Cathelicidins Against Gram-Negative Bacteria

PeptideOrganismMIC (μg/mL)Source
This compound E. coliPotent Activity researchgate.netnih.gov
This compound P. aeruginosaPotent Activity researchgate.netnih.gov
LL-37 E. coli6 - 32 frontiersin.org
LL-37 P. aeruginosa8 - 32 frontiersin.org
LL-37 P. aeruginosa PAO164 nih.gov
LL-37 Multidrug-resistant P. aeruginosa15.6 - 1000 revistabionatura.com
SMAP29 P. aeruginosaActive nih.gov
CAP18 P. aeruginosaActive nih.gov

While highly effective against Gram-negative bacteria, this compound is reported to be less active against Gram-positive species like Staphylococcus aureus and Listeria monocytogenes. researchgate.netnih.gov The thick peptidoglycan layer of Gram-positive bacteria can present a more formidable barrier compared to the outer membrane of Gram-negative organisms.

Nevertheless, many cathelicidins, including the human peptide LL-37, retain considerable activity against these pathogens. nih.gov They can kill S. aureus and other Gram-positive bacteria, although sometimes higher concentrations or low-salt conditions are required to observe this effect. nih.gov Post-secretory processing of LL-37 on the skin can generate smaller peptides that exhibit enhanced killing activity against pathogens like S. aureus. researchgate.net

Table 2: In Vitro Activity of Cathelicidins Against Gram-Positive Bacteria

PeptideOrganismMIC (μg/mL)Source
This compound S. aureusLess Active researchgate.netnih.gov
This compound L. monocytogenesLess Active researchgate.netnih.gov
LL-37 S. aureus<10 nih.gov
LL-37 L. monocytogenes<10 nih.gov
SMAP29 S. aureusActive nih.gov
CAP18 S. aureusActive nih.gov

The broad-spectrum efficacy of cathelicidins extends to fungi and viruses. researchgate.net Their cationic and amphipathic nature allows them to interact with and disrupt the membranes of fungi like Candida albicans and the envelopes of viruses. asm.orgnih.gov

Antifungal Activity: The human cathelicidin LL-37 demonstrates fungicidal activity against C. albicans. asm.orgplos.org Its mechanism involves binding to the yeast cell wall, inducing cell aggregation, altering membrane properties, and disrupting calcium homeostasis. plos.orgasm.org Live-cell imaging has shown that LL-37 and the chicken cathelicidin CATH-2 rapidly kill C. albicans by causing membrane permeabilization. asm.org Some studies indicate that LL-37's antifungal activity is synergistic with conventional antifungal drugs like amphotericin B and caspofungin. nih.gov

Antiviral Activity: Cathelicidins have demonstrated antiviral effects against a range of enveloped viruses, including influenza A virus, herpes simplex virus (HSV), and Rift Valley Fever Virus (RVFV). plos.orgcellmolbiol.orgarvojournals.org The primary antiviral mechanism is often the direct disruption of the viral envelope, which prevents the virus from entering host cells. nih.govplos.orgcellmolbiol.org For instance, LL-37 has been shown to directly inactivate influenza virus and RVFV virions. plos.orgcellmolbiol.org It can also inhibit HSV-1 infection by blocking the virus's binding to host cells. arvojournals.org Beyond direct action, cathelicidins can modulate the host immune response to viral infections. plos.org

Table 3: Antiviral and Antifungal Efficacy of Cathelicidins

PeptidePathogenMechanism/EffectSource
LL-37 Candida albicansFungicidal; Membrane permeabilization asm.orgplos.org
CATH-2 Candida albicansFungicidal; Membrane permeabilization asm.org
LL-37 Influenza A VirusDirect virion inactivation; Reduced viral replication plos.org
LL-37 Herpes Simplex Virus 1 (HSV-1)Blocks viral binding to cells arvojournals.org
LL-37 Rift Valley Fever Virus (RVFV)Direct inactivation of viral envelope cellmolbiol.org
Cathelicidins Vaccinia VirusInhibition of viral replication plos.orgmdpi.com

The antimicrobial arsenal (B13267) of cathelicidins also includes activity against various parasites. nih.gov Research has highlighted the efficacy of human cathelicidin LL-37 against protozoan parasites of the genus Leishmania, the causative agents of leishmaniasis. nih.govfrontiersin.org

Studies have shown that LL-37 can directly kill Leishmania promastigotes (the extracellular, motile stage) and also reduce the survival of amastigotes (the intracellular stage) within macrophages. frontiersin.orgoup.com The peptide was effective against both drug-sensitive and drug-resistant strains of L. donovani. oup.com This leishmanicidal activity is crucial, as high levels of cathelicidin have been found in the skin lesions of patients with cutaneous leishmaniasis. frontiersin.org The mechanism appears to involve inducing parasite cell death and stimulating a favorable host immune response, such as increasing the production of the cytokine interleukin-12. oup.com LL-37 has also demonstrated activity against other parasites like Trypanosoma cruzi. researchgate.net

Antifungal and Antiviral Mechanisms

Role in Neutrophil-Mediated Microbicidal Activities

Neutrophils are a cornerstone of the innate immune system, and cathelicidins are a key component of their antimicrobial toolkit. Stored in the secondary granules of neutrophils, cathelicidins are released upon activation to combat invading pathogens. mdpi.com Their role extends beyond direct killing to modulating various neutrophil functions. oup.com

A critical aspect of this role is the involvement of cathelicidins, particularly LL-37, in the formation of Neutrophil Extracellular Traps (NETs). nih.govucsd.edu NETs are web-like structures composed of nuclear DNA, histones, and granular proteins that are released by neutrophils to trap and kill extracellular pathogens. nih.gov LL-37 has been shown to actively facilitate the formation of NETs. ucsd.edu It can translocate to the neutrophil nucleus and contribute to the disruption of the nuclear membrane, a key step in NETosis (the process of NET formation). nih.govucsd.edu

Furthermore, once NETs are formed, the cationic LL-37 peptide decorates the negatively charged DNA backbone. nih.gov This association serves a novel protective function: it makes the NETs more resistant to degradation by bacterial nucleases, such as those produced by S. aureus. nih.govmdpi.com By protecting the integrity of the NETs, LL-37 enhances their ability to function as a physical barrier and a scaffold for antimicrobial proteins, thereby prolonging their microbicidal capacity at the site of infection. nih.gov

Contribution to Neutrophil Extracellular Traps (NETs)

This compound, also known as LL-37, is a critical component of neutrophil extracellular traps (NETs), which are web-like structures composed of decondensed DNA and granular proteins released by neutrophils to trap and kill pathogens. oup.comfrontiersin.org LL-37's role in NETs is multifaceted. It is a major protein component of NETs, alongside histones, myeloperoxidase, and neutrophil elastase. oup.comfrontiersin.org

A primary function of LL-37 within NETs is to protect the DNA backbone from degradation by bacterial nucleases. oup.comescholarship.org This protective effect is attributed to the cationic nature of LL-37, which allows it to bind to the negatively charged DNA, thereby shielding it from enzymatic cleavage by nucleases produced by pathogens like Staphylococcus aureus and Streptococcus pneumoniae. oup.comescholarship.org This stabilization of the NET structure is crucial for its ability to effectively trap and contain microbes. escholarship.org

Furthermore, LL-37 actively promotes the formation of NETs, a process termed NETosis. portlandpress.commdpi.com It can induce NET formation by disrupting the nuclear membrane of neutrophils. portlandpress.comresearchgate.net Studies have indicated that the hydrophobic character of the LL-37 peptide is a key mediator of this NET-inducing activity. portlandpress.comresearchgate.net By facilitating NET formation, LL-37 enhances this essential antimicrobial mechanism of the innate immune system. portlandpress.com The process of NETosis, in which LL-37 plays a part, involves the decondensation of nuclear and mitochondrial DNA, which then mixes with granular proteins to form the pathogen-trapping NETs. frontiersin.org

Enhancement of Phagocytosis

LL-37 enhances the phagocytic capacity of immune cells, particularly macrophages. researchgate.netnih.gov This enhancement is observed for both IgG-opsonized and non-opsonized bacteria. nih.govmdpi.com The mechanism behind this involves the upregulation of various cell surface receptors on macrophages.

Studies have shown that LL-37 treatment increases the expression of Fcγ receptors (FcγRs), specifically CD32 and CD64, which are crucial for the uptake of IgG-coated pathogens. nih.govmdpi.com In addition to FcγRs, LL-37 also elevates the expression of Toll-like receptor 4 (TLR4) and its co-receptor CD14 on macrophages. nih.govmdpi.com This upregulation of TLR4 and CD14 contributes to the enhanced phagocytosis of Gram-negative bacteria. nih.govmdpi.com

The pro-phagocytic effects of LL-37 are mediated, at least in part, through the formyl peptide receptor 2 (FPR2/ALX). nih.gov Furthermore, LL-37 can directly opsonize bacteria, coating their surface and promoting their uptake by phagocytes through the macrophage integrin αMβ2 (Mac-1, CD11b/CD18). dovepress.com This opsonizing function significantly boosts the clearance of both Gram-negative and Gram-positive bacteria by macrophages. dovepress.com

Table 1: Effects of LL-37 on Macrophage Phagocytosis

Target BacteriaOpsonization StatusEffect of LL-37Key Mediators/MechanismsReference
Gram-negative and Gram-positiveIgG-opsonizedEnhanced phagocytosisUpregulation of Fcγ receptors (CD32, CD64) nih.govmdpi.com
Gram-negative (e.g., E. coli)Non-opsonizedEnhanced phagocytosisUpregulation of TLR4 and CD14 nih.govmdpi.com
Gram-negative and Gram-positive-Enhanced phagocytosis via opsonizationBinding to Mac-1 (CD11b/CD18) dovepress.com
Modulation of Oxygen-Dependent and Oxygen-Independent Killing Mechanisms

Neutrophils utilize both oxygen-dependent and oxygen-independent mechanisms to eliminate pathogens. nih.gov LL-37 plays a role in modulating both of these pathways.

Oxygen-Dependent Killing: This process relies on the production of reactive oxygen species (ROS). LL-37 has been shown to induce the generation of ROS in neutrophils, thereby stimulating their microbicidal activity. ubc.ca For instance, against the fungus Candida albicans, exogenous LL-37 was found to directly increase cellular and mitochondrial ROS production. oup.comasm.org

Oxygen-Independent Killing: This involves the action of antimicrobial peptides and proteins stored in neutrophil granules. nih.gov LL-37 itself is a key effector of oxygen-independent killing. oup.com It exerts direct antimicrobial activity by disrupting the cell membranes of a wide range of pathogens, including bacteria and fungi. oup.commdpi.com This membrane disruption is a primary mechanism of its bactericidal and fungicidal effects. oup.commdpi.com Furthermore, LL-37 can inhibit the production of pro-inflammatory cytokines like IL-1β, which can be part of an exaggerated inflammatory response, while still promoting direct antimicrobial functions. oup.complos.org

Anti-Biofilm Properties

LL-37 exhibits significant anti-biofilm activity against a variety of pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. frontiersin.orgresearchgate.net Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. researchgate.net

The anti-biofilm mechanisms of LL-37 are multifaceted and include:

Inhibition of biofilm formation: LL-37 can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm development. nih.gov

Disruption of established biofilms: It can break down the matrix of existing biofilms, exposing the bacteria within to other antimicrobial agents and host defenses. mdpi.com

Downregulation of biofilm-associated genes: LL-37 can suppress the expression of genes that are essential for biofilm formation and maintenance. nih.gov

Interference with quorum sensing: It can disrupt the cell-to-cell communication systems (quorum sensing) that bacteria use to coordinate biofilm development. nih.gov

Promotion of twitching motility: In some bacteria, LL-37 can increase a type of surface motility called twitching, which can lead to the dispersal of biofilms. frontiersin.org

Importantly, these anti-biofilm effects are often observed at concentrations of LL-37 that are below its minimal inhibitory concentration (MIC) for planktonic (free-swimming) bacteria, highlighting its specific activity against the biofilm lifestyle. frontiersin.orgresearchgate.net

Table 2: Anti-Biofilm Mechanisms of LL-37

MechanismDescriptionReference
Inhibition of bacterial adhesionPrevents bacteria from attaching to surfaces. nih.gov
Downregulation of biofilm-associated genesSuppresses the expression of genes required for biofilm formation. nih.gov
Suppression of quorum-sensing pathwaysInterferes with bacterial cell-to-cell communication. nih.gov
Degradation of biofilm matrixBreaks down the protective extracellular matrix of the biofilm. nih.gov
Eradication of biofilm-residing cellsKills bacteria within the biofilm structure. nih.gov

Immunomodulatory Functions

Chemotactic Induction and Cell Migration

LL-37 is a potent chemoattractant, inducing the migration of various immune cells to sites of infection and inflammation. ubc.caashpublications.org This chemotactic activity is crucial for mounting an effective immune response. Cells that are attracted by LL-37 include neutrophils, monocytes, T-cells, and mast cells. mdpi.comubc.ca

Receptor-Mediated Chemotaxis (e.g., FPRL1, FPR2)

The chemotactic effects of LL-37 are primarily mediated through its interaction with specific G protein-coupled receptors (GPCRs) on the surface of immune cells. karger.comnih.gov The most well-characterized of these is the Formyl Peptide Receptor Like-1 (FPRL1), also known as Formyl Peptide Receptor 2 (FPR2). nih.govrupress.org

Binding of LL-37 to FPR2 on neutrophils, monocytes, and T-cells triggers a signaling cascade that leads to directed cell movement towards the source of the peptide. rupress.org This interaction has been shown to be responsible for the recruitment of these leukocytes to sites of microbial invasion. rupress.org In addition to FPR2, other receptors have been implicated in LL-37-mediated chemotaxis. For example, LL-37 can also interact with CXCR2 on neutrophils. researchgate.net The activation of these receptors not only induces chemotaxis but can also lead to other cellular responses such as calcium mobilization and the release of other signaling molecules. rupress.orgresearchgate.net

Table 3: LL-37 Receptor-Mediated Chemotaxis

ReceptorCell TypeEffectReference
FPRL1/FPR2Neutrophils, Monocytes, T-cellsChemotaxis, Calcium mobilization nih.govrupress.org
CXCR2NeutrophilsChemotaxis, Calcium mobilization researchgate.net
MrgX2Mast cellsChemotaxis mdpi.com
Recruitment of Immune Cells (e.g., Neutrophils, Monocytes, T cells, Eosinophils)

Cathelicidin LL-37 is a potent chemoattractant for a variety of immune cells, playing a crucial role in orchestrating the initial stages of an immune response. frontiersin.orgimrpress.com It directly induces the migration of neutrophils, monocytes, T-cells, and mast cells. frontiersin.org This chemotactic function is primarily mediated through the formyl peptide receptor-like 1 (FPRL1), also known as FPR2. frontiersin.orgmdpi.comoup.com Human LL-37 has been shown to attract neutrophils, eosinophils, monocytes, and CD4+ T cells via the FPRL1 receptor. mdpi.com

The recruitment of these cells to sites of infection or inflammation is a critical step in host defense. frontiersin.org Neutrophils, being among the first responders, release large quantities of cathelicidins upon degranulation, creating a high local concentration at inflammatory sites. mdpi.com LL-37 can also indirectly promote chemotaxis by inducing the production of various chemokines. frontiersin.org

Specifically, LL-37 attracts mast cells through the MrgX2 receptor, leading to cellular responses such as ERK phosphorylation and calcium mobilization. mdpi.com While it effectively attracts monocytes, it does not attract monocyte-derived immature dendritic cells, as they downregulate the FPRL1 receptor during their differentiation process. mdpi.com The chemotactic ability of LL-37 remains effective even in the presence of serum. mdpi.com

Recruited Immune Cell Receptor(s) Reference(s)
NeutrophilsFPRL1/FPR2, CXCR2 frontiersin.orgmdpi.comoup.com
MonocytesFPRL1/FPR2 frontiersin.orgmdpi.com
T cellsFPRL1/FPR2 frontiersin.orgmdpi.com
EosinophilsFPRL1/FPR2 mdpi.com
Mast cellsMrgX2 mdpi.com

Modulation of Inflammatory Responses

Cathelicidin LL-37 exhibits potent anti-endotoxin properties, primarily through its ability to directly bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. ubc.canih.govaai.org This neutralization is a key aspect of its immunomodulatory function, helping to prevent the excessive inflammatory responses that can be triggered by bacterial endotoxins. nih.gov

The interaction between LL-37 and LPS can lead to the suppression of LPS-induced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) by monocytes and macrophages. aai.org This activity is crucial in protecting against the potentially lethal effects of endotoxemia. ubc.canih.gov Beyond direct neutralization, the complex of LL-37 and LPS can be internalized by cells, although this does not necessarily lead to cellular activation in all cell types. aai.org For instance, in liver sinusoidal endothelial cells, LL-37 enhances LPS uptake without inducing cell activation. aai.org

Cathelicidin LL-37 modulates inflammatory responses by interfering with Toll-like receptor (TLR) signaling pathways. ubc.cafrontiersin.org Its interaction with TLRs is complex and can be either inhibitory or synergistic, depending on the specific TLR, cell type, and the context of the immune response. ubc.cafrontiersin.org

LL-37 is well-known for its ability to inhibit TLR4 signaling activated by LPS. ubc.canih.gov This inhibition occurs through both direct binding of LPS and by modulating the TLR4 receptor complex itself, which results in a selective downregulation of a subset of proinflammatory TLR4 target genes. ubc.canih.gov This can lead to a decrease in the release of pro-inflammatory cytokines. nih.gov Similarly, LL-37 can inhibit TLR2 activation by its ligand, lipoteichoic acid (LTA). ubc.ca

Conversely, LL-37 can enhance signaling through other TLRs. For example, it can synergize with TLR3 agonists, such as viral double-stranded RNA (dsRNA), to increase the production of cytokines like IL-6 and IL-8. plos.orgnih.gov LL-37 can also complex with self-DNA and self-RNA, enabling their recognition by endosomal TLR9 and TLR7/8, respectively. mdpi.comrupress.org This can lead to the production of type I interferons by plasmacytoid dendritic cells and TNF-α and IL-6 by myeloid dendritic cells. mdpi.comrupress.org The peptide can also enhance the activation of TLR5 by flagellin. nih.gov

TLR Effect of LL-37 Mechanism Reference(s)
TLR4InhibitionDirect LPS binding, modulation of receptor complex ubc.caaai.orgnih.gov
TLR2InhibitionBinding of LTA ubc.ca
TLR3EnhancementStabilization of dsRNA ligands, co-localization with TLR3 nih.govplos.orgnih.gov
TLR5EnhancementActivation of src-family kinases nih.gov
TLR7/8EnhancementComplexing with self-RNA to facilitate recognition mdpi.comrupress.org
TLR9EnhancementComplexing with self-DNA to facilitate recognition mdpi.com

Cathelicidin LL-37 plays a significant role in regulating the production of a wide array of cytokines and chemokines, thereby shaping the inflammatory environment. ubc.cafrontiersin.org Its effects are highly context-dependent, sometimes promoting pro-inflammatory responses and at other times inducing anti-inflammatory mediators. ubc.canih.gov

In monocytes and macrophages, LL-37 can upregulate the expression of chemokines such as CCL2, CCL7, and IL-8 (CXCL8). nih.govnih.gov It can also work synergistically with other molecules like IL-1β to enhance the production of certain cytokines and chemokines. ubc.ca For instance, LL-37 in combination with IL-1β can lead to a reinforced induction of various cytokines and chemokines through the activation of AKT, CREB, and NF-κB pathways. ubc.ca

In keratinocytes, LL-37 can stimulate the synthesis and release of pro-inflammatory cytokines like IL-6, IL-18, and GM-CSF, as well as chemokines such as CXCL8 and CXCL1, which are involved in recruiting neutrophils. mdpi.com It can also induce the production of CCL2, CCL5, and CXCL10 in these cells. mdpi.com

However, LL-37 also possesses anti-inflammatory properties. It can induce the production of the anti-inflammatory cytokine IL-10 in monocytes and neutrophils. mdpi.com Furthermore, it can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-12 in monocytes stimulated with IFN-γ. nih.gov

Cell Type Induced Cytokines/Chemokines Inhibited Cytokines/Chemokines Reference(s)
Monocytes/MacrophagesCCL2, CCL7, IL-8 (CXCL8), IL-6, IL-10IL-12, TNF-α ubc.canih.govnih.gov
KeratinocytesIL-6, IL-18, GM-CSF, CXCL1, CXCL8, CCL2, CCL5, CXCL10 mdpi.com
NeutrophilsIL-1Ra, IL-10IL-1β mdpi.com
Dendritic CellsIL-6, TNF-α, IL-12p70 (in some contexts)IL-6, IL-12p70, TNF-α (in other contexts) ubc.camdpi.com
Endotoxin (B1171834) Neutralization (e.g., LPS binding)

Influence on Immune Cell Differentiation and Polarization

Cathelicidin LL-37 has a notable impact on the differentiation and polarization of immune cells, particularly macrophages and dendritic cells, thereby influencing the direction of the immune response. mdpi.comaai.org

LL-37 can drive the differentiation of monocytes towards a pro-inflammatory M1 macrophage phenotype. mdpi.comaai.org When present during the differentiation of monocytes, it leads to macrophages that produce more IL-12p40 and less IL-10 upon stimulation with LPS. aai.org Even fully differentiated anti-inflammatory M2 macrophages can be repolarized towards an M1-like phenotype upon exposure to LL-37, resulting in increased secretion of M1 cytokines like IL-12p40 and decreased secretion of M2 cytokines such as IL-10. mdpi.comaai.org This effect requires the internalization of the peptide. aai.org

In the context of dendritic cells (DCs), LL-37 can also promote a more inflammatory phenotype. mdpi.com It enhances the differentiation of monocytes into DCs that, upon maturation with LPS, produce more TNF-α, IL-6, and IL-12. mdpi.com These LL-37-exposed DCs also show an upregulation of co-stimulatory molecules like CD86. mdpi.com Furthermore, LL-37 has been shown to enhance the GM-CSF/IL-4-driven differentiation of blood monocytes into immature DCs. aai.org This modulation of DC differentiation can subsequently influence T cell polarization, often promoting a Th1-type immune response. nih.govelsevier.es

Cell Type Effect of LL-37 on Differentiation/Polarization Key Outcomes Reference(s)
MacrophagesPromotes polarization to M1 phenotypeIncreased IL-12p40, decreased IL-10 production mdpi.comaai.org
Dendritic CellsEnhances differentiation to a pro-inflammatory phenotypeIncreased production of TNF-α, IL-6, and IL-12; upregulation of CD86 mdpi.comaai.org
T cellsPromotes Th1 polarization (indirectly via DCs)Increased IFN-γ production by T cells nih.govelsevier.es

Crosstalk with Adaptive Immunity

Cathelicidin LL-37 serves as a critical link between the innate and adaptive immune systems, influencing the development and direction of adaptive immune responses. frontiersin.orgnih.gov It achieves this by modulating the function of antigen-presenting cells (APCs) like dendritic cells and by directly impacting lymphocytes. frontiersin.orgnih.gov

LL-37 can enhance the ability of dendritic cells to prime T cell responses. ubc.ca It can promote the maturation of DCs, leading to the upregulation of co-stimulatory molecules and the secretion of cytokines that favor the polarization of T helper cells, particularly towards a Th1 phenotype. nih.govaai.org In some contexts, such as in psoriasis, LL-37 can form complexes with self-DNA or self-RNA, which are then recognized by TLRs on dendritic cells. mdpi.com This leads to the activation of these DCs and the subsequent expansion and activation of LL-37-specific CD4+ and CD8+ T cells. mdpi.com

Furthermore, LL-37 can have direct effects on T cells. While some studies suggest it can decrease the proliferation of resting T cells, it can enhance the proliferation of activated T cells. researchgate.net It has also been reported to promote the generation of regulatory T cells (Tregs). researchgate.net The murine ortholog of LL-37, CRAMP, has been shown to directly alter both T- and B-cell responses, promoting and regulating humoral and cellular antigen-specific adaptive immunity. frontiersin.orgnih.gov

Recent findings also indicate that LL-37 can be a self-antigen in certain autoimmune conditions like acute coronary syndrome, provoking T effector memory responses. frontiersin.org

Aspect of Adaptive Immunity Effect of LL-37 Mechanism Reference(s)
Dendritic Cell MaturationEnhancementUpregulation of co-stimulatory molecules, Th1-inducing cytokine secretion ubc.canih.govaai.org
T Cell PrimingEnhancementMediated by LL-37-activated dendritic cells ubc.ca
T Cell ProliferationModulatoryDecreases resting T cell proliferation, enhances activated T cell proliferation researchgate.net
T Cell PolarizationPromotes Th1/Th17Indirectly via DC activation nih.govnih.gov
B Cell ResponseModulation (via CRAMP)Direct and indirect effects on B lymphocytes nih.govnih.gov
AutoimmunityActs as a self-antigenProvokes T effector memory responses in certain conditions frontiersin.org

Role in Tissue Repair and Regeneration

Cathelicidins are increasingly recognized for their significant contributions to the complex processes of tissue repair and regeneration, extending far beyond their initial characterization as antimicrobial peptides. nih.gov These host defense peptides are highly expressed during periods of infection, inflammation, and wound healing. nih.gov Their involvement in the healing process is multifaceted, encompassing the stimulation of re-epithelialization and angiogenesis at injured sites. nih.govfrontiersin.org The expression of cathelicidins is notably low or absent in chronic ulcers, suggesting their crucial role in successful wound closure. nih.gov The pro-healing capabilities of cathelicidins are attributed to their ability to modulate inflammation, promote the proliferation and migration of epithelial cells, and induce the formation of new blood vessels. nih.govnih.gov

Promotion of Cellular Proliferation and Migration in Experimental Models

A fundamental aspect of tissue repair is the proliferation and migration of various cell types to close the wound and restore tissue integrity. Cathelicidins have demonstrated a direct stimulatory effect on these cellular processes in numerous experimental models.

Epithelial Cells: The human cathelicidin, LL-37, has been shown to promote the proliferation and migration of human airway epithelial cells and is implicated in cutaneous wound repair. nih.gov In studies on human skin, the use of anti-LL-37 antibodies delayed wound healing and reduced the presence of the proliferation marker Ki67, further supporting the role of LL-37 in stimulating epithelial cell proliferation for wound closure. nih.gov Similarly, in a rat model of gastric ulceration, cathelicidin promoted ulcer healing by inducing the proliferation of gastric epithelial cells both in laboratory settings and in live animals. nih.gov Furthermore, LL-37 has been observed to be upregulated in regenerating human corneal epithelium and to stimulate the migration of human corneal epithelial cells. arvojournals.org

Fibroblasts and Endothelial Cells: A cathelicidin from the frog Duttaphrynus melanostictus, known as cathelicidin-DM, has been shown to facilitate the proliferation of human umbilical vein endothelial cells (HUVECs), human skin fibroblasts (HSFs), and human keratinocyte (HaCaT) cells in a manner dependent on its concentration. frontiersin.orgnih.gov Specifically, at concentrations of 10 μg/ml and 20 μg/ml, cathelicidin-DM significantly increased the growth rates of HaCaT, HSF, and HUVEC cells compared to control groups. nih.gov This peptide also promoted the migration of HUVECs and HSFs, which is crucial for re-epithelialization and the formation of granulation tissue. frontiersin.orgnih.gov

The following table summarizes the observed effects of cathelicidin-DM on cellular proliferation in different cell lines.

Cell LineConcentration of Cathelicidin-DMPercentage Increase in Proliferation
HaCaT10 µg/ml16.27%
HaCaT20 µg/ml19.92%
HSF10 µg/ml30.5%
HSF20 µg/ml42.58%
HUVEC10 µg/ml107.32%
HUVEC20 µg/ml177.17%

Data compiled from studies on the effects of Cathelicidin-DM. nih.gov

Activation of Intracellular Signaling Pathways (e.g., MAPK pathway: ERK, JNK, P38)

The pro-proliferative and pro-migratory effects of cathelicidins are mediated through the activation of specific intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is a key player in these processes. frontiersin.org

MAPK Pathway Activation: Studies have shown that cathelicidin-DM upregulates the phosphorylation of JNK, ERK, and p38 in the MAPK signaling pathway, thereby activating it to promote wound healing. frontiersin.org This activation is crucial for cell proliferation and differentiation. frontiersin.org Interestingly, the phosphorylation of JNK was regulated by cathelicidin-DM in a concentration-dependent manner, while ERK and p38 phosphorylation were highest at a specific concentration (10 μg/ml). frontiersin.orgresearchgate.net At a concentration of 20 μg/ml, cathelicidin-DM led to a significant upregulation in the phosphorylation levels of ERK (139.2%), p38 (43.0%), and JNK (348%) compared to the control group. frontiersin.orgresearchgate.net

Receptor-Mediated Activation: The human cathelicidin LL-37 has been shown to induce the proliferation of airway epithelial cells through a pathway dependent on G-protein coupled receptors (GPCRs), the epidermal growth factor receptor (EGFR), and ERK. nih.gov In human keratinocytes, LL-37, along with human β-defensins (hBDs) -2, -3, and -4, can induce the phosphorylation of p38 and ERK1/2, but not JNK. aai.orgnih.gov This activation of p38 and ERK1/2 is required for the secretion of the pro-inflammatory cytokine IL-18. aai.orgnih.gov

The following table details the upregulation of MAPK pathway components in response to Cathelicidin-DM.

MAPK ComponentUpregulation at 20 µg/ml Cathelicidin-DM
ERK139.2%
p3843.0%
JNK348%

Data based on Western blot analysis of phosphorylated proteins. frontiersin.orgresearchgate.net

Angiogenesis Modulation

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical step in wound healing, as it supplies the necessary oxygen and nutrients to the regenerating tissue. nih.govnih.gov Cathelicidins have been identified as potent modulators of angiogenesis. nih.gov

Direct and Indirect Effects: The human cathelicidin LL-37 directly stimulates endothelial cells, leading to increased proliferation and the formation of vessel-like structures in culture. nih.govnih.gov Evidence from mice deficient in cathelicidin, which exhibit delayed wound closure and reduced vascular structures, underscores the importance of this peptide as an endogenous pro-angiogenic factor. nih.gov The pro-angiogenic effects of cathelicidins may be mediated through the modification of growth-factor/receptor interactions. nih.gov Furthermore, LL-37 has been shown to induce angiogenesis through the formyl peptide receptor-like 1 (FPRL1) on endothelial cells. nih.gov

In Vivo Evidence: In vivo studies using a chorioallantoic membrane assay and a rabbit model of hind-limb ischemia have demonstrated that the application of LL-37 results in neovascularization. nih.gov Mice lacking the murine homolog of LL-37, CRAMP, show decreased vascularization during wound repair, confirming the in vivo importance of cathelicidin-mediated angiogenesis for cutaneous wound healing. nih.gov

Structure Activity Relationships Sar and Peptide Engineering

Correlation Between Secondary Structure and Biological Activity

Cathelicidins, as a class, exhibit remarkable structural diversity, adopting conformations such as α-helices, β-hairpins, and extended linear structures. frontiersin.orgresearchgate.net This structural variability is encoded in the C-terminal domain of the precursor protein and is a key determinant of their biological activity. researchgate.netnih.gov The secondary structure that a cathelicidin (B612621) peptide adopts, often upon interacting with microbial membranes, is crucial for its function. nih.govnih.gov For instance, many linear cathelicidin-derived peptides, including the well-studied human LL-37, adopt an α-helical structure when they come into contact with bacterial membranes. nih.govnih.govasm.org This conformational change is essential for their ability to disrupt the membrane. nih.govoup.comfrontiersin.org

Cathelicidin-3.4, also known as Bactenecin-3.4, is recognized for its potent antibacterial activity, particularly against Gram-negative bacteria such as E. coli and P. aeruginosa, while showing less activity against Gram-positive bacteria and low hemolytic activity against human erythrocytes. researchgate.netnih.gov The specific structural features that govern this selectivity are a subject of ongoing research, but like other cathelicidins, its activity is dependent on its ability to adopt a specific conformation that facilitates membrane interaction.

A defining characteristic of most cathelicidins is their amphipathic nature and net positive charge. nih.govfrontiersin.org These physicochemical properties are critical for their primary mechanism of action, which generally involves the electrostatic attraction to and subsequent disruption of negatively charged microbial membranes. oup.comfrontiersin.org

The cationic character, conferred by a high content of basic amino acid residues like lysine (B10760008) and arginine, facilitates the initial interaction with the anionic components of bacterial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. oup.comfrontiersin.orgacs.org The net positive charge of cathelicidins is a significant predictor of their antimicrobial efficacy. nih.govfrontiersin.org The amphipathic structure, which segregates hydrophobic and hydrophilic residues into distinct regions of the molecule, allows the peptide to insert into and destabilize the lipid bilayer, leading to pore formation, membrane dissolution, and ultimately, cell death. frontiersin.orgopenbiochemistryjournal.commdpi.com The amphipathic design of cathelicidins is considered crucial for membrane disruption. nih.gov

The amino acid composition of cathelicidins directly influences their structure and function. The C-terminal domain, which becomes the mature peptide, shows significant heterogeneity in its amino acid sequence, leading to a wide array of antimicrobial peptides with different properties. nih.govasm.org For example, some cathelicidins are rich in proline and arginine, while others have a high content of tryptophan. nih.gov The human cathelicidin LL-37 begins with two leucine (B10760876) residues, from which its name is derived. openbiochemistryjournal.com

While the full sequence of this compound dictates its specific activity, studies on other cathelicidins highlight the importance of particular residues. For instance, in chicken cathelicidin-2 (CATH-2) analogs, the substitution of phenylalanine residues with tryptophan was found to introduce endotoxin-neutralizing capacity, a function linked to the specific properties of the aromatic residues. plos.org Similarly, modifications to the active core of human LL-37 can influence its antimicrobial activity by altering properties like net charge and α-helicity. biorxiv.org The conserved N-terminal cathelin domain, while cleaved to release the active peptide, is also structurally important, stabilized by four conserved cysteine residues forming two disulfide bonds. ebi.ac.ukresearchgate.net

Role of Amphipathicity and Cationic Nature

Strategies for Peptide Design and Modification for Research Enhancement

The therapeutic potential of natural antimicrobial peptides is often limited by factors such as stability and cytotoxicity. researchgate.net Consequently, significant research effort is directed towards peptide engineering to create analogs with enhanced antimicrobial activity, improved stability, and reduced toxicity. researchgate.net These strategies are broadly applicable to the cathelicidin family and inform potential modifications for this compound.

Rational design and computational methods are powerful tools for optimizing AMPs. researchgate.net This approach uses the known structure-activity relationships of peptides to guide modifications. nih.gov By analyzing features like length, charge, and hydrophobicity, new peptides can be designed to enhance antimicrobial activity while minimizing undesirable effects like hemolysis. researchgate.netnih.gov For example, a template-based and physicochemical approach was used to modify a crocodile cathelicidin, resulting in a peptide with improved bactericidal activity and low cell toxicity. researchgate.net

Computational tools and databases are integral to this process. ucl.ac.uk Bioinformatics platforms allow for the extraction of key sequence features and the calculation of physicochemical properties to establish SAR, which then informs machine learning models for predicting the efficacy of novel peptide sequences. ucl.ac.uk Molecular dynamics simulations can further assess the effects of specific mutations on peptide structure and stability. biorxiv.org Such computational approaches have been used to identify protein subdomains that may mimic the functions of larger peptides and to guide the iterative modification of existing cathelicidins to create optimized versions. nih.gov

A primary strategy for peptide enhancement is the substitution of specific amino acids. mdpi.com Replacing certain residues can increase net positive charge or modulate hydrophobicity, which are key determinants of activity. nih.govacs.org For instance, substituting glutamic acid residues in a tree shrew cathelicidin increased its net cationic charge from +4 to +8, resulting in a 4- to 128-fold enhancement in antimicrobial activity. acs.org The introduction of D-amino acids in place of naturally occurring L-amino acids is a common strategy to increase peptide stability against degradation by proteases, which typically recognize only L-amino acids. mdpi.comnih.govresearchgate.net

Modifications at the N- and C-termini of peptides also play a crucial role. mdpi.com N-terminal acetylation can increase the helicity of a peptide and protect it from enzymatic degradation, while C-terminal amidation often enhances structural stability and antimicrobial activity. mdpi.com These terminal modifications can prevent degradation and maintain a stable structure, leading to higher potency. mdpi.com

Table 1: Examples of Amino Acid Substitutions in Cathelicidin Analogs and Their Effects

Original Peptide/FamilyModification StrategyResulting AnalogKey FindingCitation(s)
Chicken Cathelicidin-2 (CATH-2)Phenylalanine (F) to Tryptophan (W) substitutionF(2,5,12)WIntroduced endotoxin-neutralizing capacity in inactive truncated peptides. plos.orgresearchgate.net
Tree Shrew Cathelicidin (TC-33)Peptide truncation and Glutamic Acid (E) substitutionsTC-LAR-18Increased net cationic charge from +4 to +8, enhancing antimicrobial activity 4-128 fold. acs.org
Human Cathelicidin (LL-37)Introduction of D-amino acidsGF-17d3Retained antimicrobial activity against E. coli after exposure to the protease chymotrypsin. nih.gov
Siamese Crocodile CathelicidinTemplate-based and physicochemical designRN15m4Improved antimicrobial activity against bacteria and fungi with low hemolytic and cytotoxic activity. researchgate.net

Constraining the peptide backbone through cyclization is another effective strategy to enhance stability and, in some cases, activity. lu.se Cyclic peptides are generally more resistant to protease degradation and can be conformationally locked into their bioactive shape, which can lead to higher binding affinity for their targets. biochempeg.comfrontiersin.org Cyclization can be achieved through various chemical methods, including head-to-tail cyclization or the formation of disulfide bonds between cysteine residues. researchgate.netfrontiersin.orgnih.gov

Peptide stapling involves introducing a synthetic brace, typically a hydrocarbon chain, to stabilize α-helical structures. This modification can improve proteolytic stability and enhance biological activity. mdpi.comwjgnet.com For example, stapled peptides targeting specific protein-protein interactions have demonstrated enhanced tumor suppression in preclinical studies, showcasing the power of this structural modification. mdpi.com While specific examples for this compound are not detailed, these techniques represent a promising avenue for engineering more robust and effective versions of the peptide.

Hybrid Peptides and Peptidomimetics

The inherent therapeutic limitations of natural antimicrobial peptides (AMPs), such as potential toxicity and susceptibility to enzymatic degradation, have driven the exploration of peptide engineering strategies. For cathelicidins, two prominent approaches are the design of hybrid peptides and the development of peptidomimetics. These strategies aim to create novel molecules that retain or enhance the antimicrobial efficacy of the parent peptide while improving stability, broadening the activity spectrum, and minimizing undesirable side effects.

Hybrid Peptides

Hybridization involves combining specific sequences or structural domains from two or more different parent peptides to generate a novel peptide with synergistic or augmented properties. dovepress.comfrontiersin.org The rationale is to merge the most advantageous features of each parent, such as the high potency of one and the broad-spectrum activity of another. researchgate.net Cathelicidins are frequently used as scaffolds or components in this approach due to their potent and diverse antimicrobial activities. dovepress.comresearchgate.net

Research has shown that this strategy can lead to peptides with improved antimicrobial power compared to their original counterparts. For instance, a rationally designed hybrid peptide, designated B1, was created by fusing two α-helical segments from human cathelicidin LL-37 and bovine cathelicidin BMAP-27. dovepress.comnih.gov The resulting hybrid demonstrated enhanced, broad-spectrum antimicrobial activity and a better toxicity profile than the parent peptides. dovepress.com Similarly, another study created a hybrid peptide, P7A3, by combining sequences from a cathelicidin template and the AMP aurein. The resulting hybrid showed higher antibacterial activity against Pseudomonas aeruginosa than either of the parent peptides, though it also exhibited increased hemolytic activity. researchgate.net

Another approach involves hybridizing an AMP domain with a sequence that confers other biological functions. The hybrid peptide CATH-2TP5 was developed by linking the active region of chicken cathelicidin-2 (CATH-2) with thymopentin (B1683142) (TP5), an immunomodulatory peptide. frontiersin.org This design aimed to create a molecule with both antimicrobial and anti-inflammatory properties. Subsequent studies on derivatives of this hybrid, such as CTP-NH2, confirmed broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.org

Table 1: Antimicrobial Activity of Cathelicidin-Based Hybrid Peptides
PeptideParent PeptidesTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Source
B1LL-37 & BMAP-27S. aureus (ATCC 29213)4 dovepress.com
LL-37 (Parent)N/AS. aureus (ATCC 29213)32 dovepress.com
BMAP-27 (Parent)N/AS. aureus (ATCC 29213)4 dovepress.com
B1LL-37 & BMAP-27P. aeruginosa (ATCC 27853)4 dovepress.com
LL-37 (Parent)N/AP. aeruginosa (ATCC 27853)16 dovepress.com
BMAP-27 (Parent)N/AP. aeruginosa (ATCC 27853)4 dovepress.com
CTP-NH2CATH-2 & TP5S. aureus (CVCC 1882)2 µg/mL semanticscholar.org
CTP-NH2CATH-2 & TP5S. aureus (MRSA, ATCC 43300)32 µg/mL semanticscholar.org

Peptidomimetics

Peptidomimetics are molecules designed to mimic the three-dimensional structure and biological function of peptides but are constructed from non-natural building blocks. nih.gov This approach is a key strategy to overcome the inherent drawbacks of peptides, particularly their susceptibility to degradation by proteases, which limits their bioavailability and plasma half-life. nih.govmdpi.com For cathelicidins, the design of peptidomimetics focuses on replicating their essential physicochemical properties, namely their cationic nature and amphipathic structure, which are crucial for interacting with and disrupting microbial membranes. mdpi.commdpi.com

A major class of peptidomimetics is peptoids, or oligomers of N-substituted glycines. mdpi.com In peptoids, the side chain is attached to the backbone nitrogen atom instead of the α-carbon, a modification that makes them highly resistant to proteolysis. mdpi.com Researchers have successfully designed peptoids that mimic the antimicrobial and immunomodulatory functions of cathelicidins.

One notable example is P13#1, a 13-residue peptoid designed to mimic the properties of cathelicidins. mdpi.com P13#1 demonstrated a wide spectrum of bactericidal activity, including against several ESKAPE pathogens. It was also effective against preformed biofilms of P. aeruginosa and showed an ability to inhibit the proinflammatory effects of lipopolysaccharide (LPS). mdpi.com Structure-activity relationship studies for peptidomimetics consistently highlight the importance of balancing the net positive charge with hydrophobicity. mdpi.com Increased positive charge enhances selectivity for negatively charged bacterial membranes, while excessive hydrophobicity can increase toxicity towards host cells, such as causing hemolysis. mdpi.com

The development of cathelicidin-based peptidomimetics represents a promising avenue for creating a new generation of antibiotics that are robust, potent, and less prone to inducing resistance. nih.govnih.govplos.org

Table 2: Antimicrobial Activity of a Cathelicidin-like Peptoid
PeptidomimeticDescriptionTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Source
P13#113-residue cathelicidin-like peptoidA. baumannii (ATCC 19606)1.56 mdpi.com
P13#113-residue cathelicidin-like peptoidS. aureus (ATCC 29213)1.56 mdpi.com
P13#113-residue cathelicidin-like peptoidK. pneumoniae (ATCC 13883)1.56 mdpi.com
P13#113-residue cathelicidin-like peptoidP. aeruginosa (ATCC 27853)12.5 mdpi.com
P13#113-residue cathelicidin-like peptoidE. coli (ATCC 25922)1.56 mdpi.com
LL-37 (Reference)Human CathelicidinA. baumannii (ATCC 19606)> 50 mdpi.com
LL-37 (Reference)Human CathelicidinK. pneumoniae (ATCC 13883)> 50 mdpi.com

Advanced Research Methodologies and Experimental Models in Cathelicidin Studies

Peptide Synthesis and Purification Techniques

The production of cathelicidins for research purposes is primarily achieved through two main strategies: chemical synthesis and recombinant expression systems.

Fmoc-Solid Phase Peptide Synthesis (Fmoc-SPPS): This is a cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of amino acids to create a desired peptide sequence. mdpi.com The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is used for the temporary protection of the N-terminus of the growing peptide chain and is removed under mild basic conditions. mdpi.com This method is highly efficient for producing peptides typically under 50 residues. mdpi.com For instance, the total synthesis of a 29-residue disulfide-cyclized cathelicidin (B612621) from the frog Paa yunnanensis (cathelicidin-PY) was successfully achieved using rapid flow Fmoc-SPPS. nih.govdntb.gov.uaresearchgate.net While effective, challenges such as the aggregation of β-sheet structures and steric hindrance can arise, particularly with longer sequences. mdpi.com

Recombinant Expression: For the large-scale and cost-effective production of cathelicidins, recombinant DNA technology is a preferred method. researchgate.netnih.gov Escherichia coli is a widely utilized host for this purpose due to its high expression yields. researchgate.net However, the inherent toxicity of antimicrobial peptides to the host cells and their susceptibility to proteolytic degradation present significant challenges. researchgate.netnih.gov To overcome these issues, cathelicidins are often produced as fusion proteins. nih.govnih.gov This strategy involves attaching the cathelicidin to a carrier protein, which can mask its toxicity, prevent degradation, and sometimes enhance solubility. nih.govmdpi.com Following expression, the fusion partner is cleaved to release the active peptide. nih.govfrontiersin.org For example, the antimicrobial peptide cathelicidin-BF has been produced in Bacillus subtilis and Pichia pastoris using SUMO (Small Ubiquitin-related Modifier) fusion technology, yielding endotoxin-free peptide. nih.govfrontiersin.org

Table 1: Comparison of Peptide Synthesis and Purification Techniques

TechniqueDescriptionAdvantagesDisadvantages
Fmoc-SPPS Stepwise chemical synthesis of peptides on a solid support using Fmoc-protected amino acids. mdpi.comHigh purity, ability to incorporate unnatural amino acids, suitable for shorter peptides. mdpi.comCan be expensive, potential for aggregation with longer sequences. mdpi.com
Recombinant Expression Production of peptides in a host organism (e.g., E. coli, P. pastoris) from a corresponding gene. researchgate.netfrontiersin.orgCost-effective for large-scale production, can produce longer peptides. researchgate.netPotential for host cell toxicity, proteolytic degradation, and endotoxin (B1171834) contamination. researchgate.netnih.govnih.gov

Structural Characterization Methods

Understanding the three-dimensional structure of cathelicidins is crucial for deciphering their mechanism of action. Several biophysical techniques are employed for this purpose.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. nih.govamericanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. nih.govamericanpeptidesociety.org For example, α-helices typically exhibit characteristic negative bands around 208 and 222 nm and a positive band around 190 nm, while β-sheets show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org Random coil structures lack these defined peaks. americanpeptidesociety.org CD analysis of cathelicidin-MH revealed a random coil structure in water, but it adopted an α-helical conformation in a membrane-mimicking environment (SDS solution), a common feature of many amphibian cathelicidins. elifesciences.org Similarly, the horse cathelicidin peptides and CRAMP (cathelicidin-related antimicrobial peptide) adopt an α-helical conformation in anisotropic environments. asm.orgnih.gov

Molecular Modeling: Computational approaches, particularly molecular dynamics (MD) simulations, provide atomic-level insights into the behavior of cathelicidins and their interactions with membranes. mdpi.comnih.gov These simulations can model the peptide's conformational changes, its orientation relative to the lipid bilayer, and the energetic favorability of membrane insertion. mdpi.comnih.govplos.org For instance, MD simulations of the human cathelicidin LL-37 showed that it interacts more strongly with anionic POPG membranes (mimicking bacterial membranes) and maintains a higher helical content compared to its interaction with zwitterionic POPC membranes (mimicking mammalian membranes). mdpi.com All-atom MD studies of the bovine cathelicidin BMAP27 also revealed a stable helical conformation in the presence of anionic lipids. nih.govresearchgate.net

Table 2: Key Findings from Structural Characterization of Cathelicidins

CathelicidinMethodKey Findings
Cathelicidin-MH Circular DichroismRandom coil in water, α-helical in membrane-mimicking environments. elifesciences.org
LL-37 (Human) Molecular DynamicsStronger interaction and higher helicity with anionic (bacterial-like) membranes. mdpi.com
BMAP27 (Bovine) Molecular DynamicsStable helical conformation in anionic lipids. nih.govresearchgate.net
CRAMP (Mouse) Circular DichroismRandom coil in aqueous solution, α-helical in membrane-like environments. nih.gov
Cathelicidin-PY Circular DichroismMostly random-coil in water, α-helical in a membrane-mimetic environment. mdpi.com

In Vitro Functional Assays for Antimicrobial Activity

A variety of in vitro assays are used to quantify the antimicrobial efficacy of cathelicidins, focusing on their ability to disrupt bacterial membranes and inhibit biofilm formation.

Membrane Integrity Assays

These assays directly measure the ability of cathelicidins to compromise the integrity of bacterial cell membranes.

SYTOX Green Uptake: SYTOX Green is a fluorescent nucleic acid stain that cannot penetrate living cells with intact membranes. nih.gov When a cell's membrane is compromised, the dye enters, binds to nucleic acids, and exhibits a significant increase in fluorescence. nih.govmicrobiologyresearch.org This method provides a quantitative measure of membrane permeabilization and is an effective way to assess bacterial viability. nih.govnih.gov The fluorescence signal from membrane-compromised bacteria labeled with SYTOX Green is typically more than 10 times brighter than that of intact organisms. nih.gov

Chromogenic Markers: While not explicitly detailed for cathelicidin-3.4 in the provided context, chromogenic markers are generally used in microbiology to assess various cellular functions, including membrane integrity, by producing a colored product in response to specific enzymatic activities that may be released from or activated in damaged cells.

Biofilm Inhibition and Disaggregation Assays

Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Assays to evaluate the anti-biofilm activity of cathelicidins are therefore of significant interest.

Crystal Violet Staining: The crystal violet assay is a simple and widely used method to quantify biofilm formation. nih.govcore.ac.uk The stain binds non-specifically to the biomass of the biofilm, including both live and dead cells and the extracellular matrix. core.ac.uk After staining, the bound dye is solubilized, and the absorbance is measured, which is proportional to the total biofilm mass. bmglabtech.com This allows for the classification of isolates as high, moderate, or non-biofilm producers and can be used to assess the ability of cathelicidins to inhibit biofilm formation or disaggregate existing biofilms. core.ac.uk

Cellular Assays for Immunomodulatory and Regenerative Functions

Beyond their direct antimicrobial effects, cathelicidins play important roles in modulating the host immune response and promoting tissue repair.

Chemotaxis and Cell Migration Assays

These assays measure the ability of cathelicidins to attract and direct the movement of immune cells to sites of infection or injury.

Transwell Assay (Boyden Chamber): The Transwell assay, also known as the Boyden chamber assay, is a standard method for studying cell migration and chemotaxis. nih.govnih.gov It consists of two compartments separated by a porous membrane. nih.gov Cells are placed in the upper chamber, and a potential chemoattractant, such as a cathelicidin, is placed in the lower chamber. nih.gov The cells then migrate through the pores in the membrane towards the chemoattractant gradient. nih.gov The number of migrated cells is then quantified. This assay has been used to demonstrate that the human cathelicidin LL-37 is a potent chemotactic factor for mast cells, neutrophils, and monocytes. nih.govnih.gov Checkerboard analysis can further distinguish between chemotaxis (directed migration) and chemokinesis (random migration). nih.govnih.gov For instance, porcine PR-39 cathelicidin has been shown to induce neutrophil migration in a concentration-dependent manner. researchgate.net

Cell Proliferation and Viability Assays

The impact of cathelicidins on cell proliferation and viability is a critical area of research, assessed using a variety of established assays. These studies are fundamental to understanding the peptides' potential as therapeutic agents, particularly in cancer treatment and wound healing.

Commonly employed methods include colorimetric assays such as the Cell Counting Kit-8 (CCK-8) and XTT assays, which measure metabolic activity as an indicator of cell viability. researchgate.netnih.gov For instance, the CCK-8 assay has been used to demonstrate that stable expression of human cathelicidin (CAMP) in oral squamous cell carcinoma (OSCC) cells (HSC-3) leads to a significant reduction in cell viability and proliferation compared to control cells. nih.gov Similarly, the XTT assay was utilized to evaluate the effects of cathelicidin-BF on the viability of human embryonic kidney cells (293FT), mice fibroblast cells (L929), and human alveolar basal epithelial cells (A549). researchgate.net

Another technique, the ³H-thymidine incorporation assay, directly measures DNA synthesis to assess cell proliferation. researchgate.net This method was used to show that magnetic nanoparticles coated with cathelicidin LL-37 decreased the proliferation of HT-29 colon cancer cells. researchgate.net Furthermore, flow cytometry and Hoechst staining are employed to investigate the mechanisms of cell death, such as apoptosis, induced by cathelicidins. researchgate.net Studies on the human cathelicidin LL-37 have shown it can inhibit the cell cycle, leading to an accumulation of cells in the S phase in Candida auris. mdpi.com

These assays collectively provide a comprehensive picture of how different cathelicidins can modulate cell growth, survival, and death across various cell types, from cancerous to healthy cells. nih.govresearchgate.netfrontiersin.org

Table 1: Summary of Cell Proliferation and Viability Assays in Cathelicidin Research

Assay Cathelicidin Studied Cell Line(s) Key Finding
CCK-8 Assay Human CAMP/LL-37 HSC-3 (Oral Squamous Carcinoma) Stable expression of CAMP significantly decreased cell proliferation and viability. nih.gov
XTT Assay Cathelicidin-BF 293FT, L929, A549 Assessed the cytotoxic effects on various mammalian cell lines. researchgate.net
³H-thymidine Incorporation LL-37 (on magnetic nanoparticles) HT-29 (Colon Cancer) Decreased proliferation of cancer cells. researchgate.net
Flow Cytometry/Hoechst Staining LL-37 (on magnetic nanoparticles) K562 (Leukemia), HT-29 Investigated the mechanism of action, including apoptosis induction. researchgate.net
Muse™ Cell Analyzer LL-37 Candida auris Reduced the growth and survival of the pathogenic yeast. mdpi.com

| Colony Formation Assay | LL-37 | PDAC (Pancreatic Ductal Adenocarcinoma) | LL-37 treatment inhibited the ability of cancer cells to form colonies. frontiersin.org |

Cytokine and Chemokine Quantification (e.g., ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a pivotal technique for quantifying the secretion of cytokines and chemokines from cells stimulated with cathelicidins, revealing their immunomodulatory functions. This method allows for precise measurement of specific proteins in cell culture supernatants or biological fluids.

Research has demonstrated that cathelicidins can modulate inflammatory responses by influencing the production of various signaling molecules. For example, studies using macrophage-like THP-1 cells showed that peptides derived from LL-37 could suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor (TNF) and chemokines such as GRO-α and IL-8 when stimulated with lipopolysaccharide (LPS). nih.gov Conversely, some cathelicidin-derived peptides were found to induce the production of the anti-inflammatory cytokine IL-1RA. nih.gov

In other models, cathelicidin-DM did not significantly affect the secretion of IL-6 and TNF-α in RAW264.7 macrophage cells, highlighting the specific and context-dependent nature of cathelicidin activity. frontiersin.org However, human cathelicidin LL-37 has been shown to synergize with IL-1β to enhance the production of chemokines like MCP-1 and MCP-3, and cytokines IL-6 and IL-10 in human peripheral blood mononuclear cells (PBMCs). researchgate.net Multiplex bead-based assays, a high-throughput variation of ELISA, have also been used to assess a broader range of chemokines simultaneously in colonic epithelial cells. nih.gov

These quantification studies are essential for understanding how cathelicidins orchestrate immune cell recruitment and function during infection and inflammation. nih.govmdpi.com

Table 2: Examples of Cytokine and Chemokine Quantification in Cathelicidin Studies

Cathelicidin Cell Type Stimulus Measured Cytokines/Chemokines Outcome
LL-37 derived peptides THP-1 (macrophage-like) LPS TNF, GRO-α, IL-8, IL-1RA Suppression of pro-inflammatory TNF, GRO-α, IL-8; induction of anti-inflammatory IL-1RA. nih.gov
Cathelicidin-DM RAW264.7 (macrophage) - IL-6, TNF-α No significant effect on secretion. frontiersin.org
LL-37 Human PBMCs IL-1β MCP-1, MCP-3, IL-6, IL-10 Synergistically enhanced production. researchgate.net
LL-37 HT-29 (colonic epithelial) LPS CXCL8 (IL-8), TNF-α Synergized with LPS to stimulate CXCL8 production. nih.gov

| CATH-B1 (Chicken) | Primary Macrophages | Avian Pathogenic E. coli | IFN-β, IL-1β, IL-6, IL-8, IL-10 | Downregulated pro-inflammatory cytokines and increased anti-inflammatory IL-10. frontiersin.org |

Signaling Pathway Analysis (e.g., Western Blot for MAPK phosphorylation)

Western blot analysis is a cornerstone technique for elucidating the intracellular signaling pathways activated by cathelicidins. This method allows researchers to detect and quantify specific proteins, particularly the phosphorylated (activated) forms of key signaling molecules like those in the Mitogen-Activated Protein Kinase (MAPK) pathway.

Studies have consistently shown that cathelicidins engage MAPK signaling to exert their effects on cell proliferation, differentiation, and migration. frontiersin.orgresearchgate.net For example, cathelicidin-DM was found to upregulate the phosphorylation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK in cells, thereby activating the MAPK pathway to promote wound healing. frontiersin.orgresearchgate.net Similarly, cathelicidin-NV from frog skin significantly increased the phosphorylation of ERK and p38 in RAW 264.7 macrophage cells in a concentration-dependent manner, while having little effect on JNK phosphorylation. portlandpress.com

This detailed analysis of protein phosphorylation provides direct evidence of pathway activation. researchgate.netportlandpress.com The process involves separating cellular proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the total and phosphorylated forms of the target proteins. portlandpress.combiorxiv.org The relative intensity of the phosphorylated protein band compared to the total protein band indicates the level of activation. researchgate.netportlandpress.com Such studies have been crucial in linking cathelicidin activity to specific cellular responses, such as the regulation of LL-37 gene expression in A549 epithelial cells infected with Mycobacterium bovis BCG, which was found to be dependent on the MEK1/2 and p38 MAPK pathways. asm.org

Table 3: Signaling Pathway Analysis of Cathelicidins Using Western Blot

Cathelicidin Cell Type Pathway Studied Key Phosphorylated Proteins Finding
Cathelicidin-DM HUVEC, HSF, HaCaT MAPK JNK, ERK, p38 Upregulated phosphorylation of JNK, ERK, and p38, activating the pathway to promote wound healing. frontiersin.orgresearchgate.net
Cathelicidin-NV RAW 264.7 (macrophage) MAPK ERK, p38 Increased phosphorylation of ERK and p38 in a concentration-dependent manner. portlandpress.com
LL-37 A549 (epithelial) MAPK ERK1/2, p38 M. bovis BCG-induced LL-37 expression is regulated via MEK1/2 and p38 MAPK pathways. asm.org

| LL-37 | HT-29 (colonic epithelial) | MAPK, EGFR, NF-κB | p38 MAPK, EGF receptor, NF-κB | Monitored the activation of multiple signaling components in response to LL-37 and LPS. biorxiv.org |

Receptor Binding Studies

Identifying the cellular receptors that bind to cathelicidins is crucial for understanding their mechanisms of action. While a single, universally accepted receptor for cathelicidins like LL-37 has not been definitively established, research points to several candidates, primarily through binding and functional inhibition studies. nih.gov

Putative receptors for cathelicidins include members of the G protein-coupled receptor family, such as the N-formyl peptide receptor 2 (FPR2, also known as FPRL1) and the Mas-related gene X2 (MrgX2). mdpi.comnih.gov Other potential receptors that have been identified are the purinergic receptor P2X7, epidermal growth factor receptor (EGFR), and various scavenger receptors. nih.govmdpi.com

The experimental approaches to study these interactions often involve using specific receptor inhibitors. For instance, the FPR2 inhibitor WRW4 has been used to demonstrate that FPR2 is at least partially involved in the signal transduction of LL-37, as the inhibitor could suppress the induction of genes like VEGFA. mdpi.com Similarly, EGFR inhibitors have been used to probe the involvement of this receptor in cathelicidin-mediated effects. nih.gov

More advanced techniques like proximity ligation assays (PLA) have been employed to visualize the close proximity (within 40 nm) of LL-37 to scavenger receptors on the cell surface, providing strong evidence of a direct interaction. mdpi.com Studies have also shown that cathelicidins can directly bind to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), which in turn prevents the binding of LPS to its receptor, Toll-like receptor 4 (TLR4), thereby modulating the immune response. frontiersin.org

Table 4: Receptor Binding and Interaction Studies for Cathelicidins

Cathelicidin Putative Receptor/Binding Partner Cell Type / System Method of Study Key Finding
LL-37 FPR2 (FPRL1), MrgX2, P2X7, EGFR Various immune and epithelial cells Functional assays, use of inhibitors These receptors are implicated in LL-37-mediated cell migration and activation. mdpi.comnih.gov
LL-37 Scavenger Receptors Keratinocytes Proximity Ligation Assay (PLA), siRNA knockdown LL-37 binds to multiple scavenger receptors, and this interaction is crucial for its immunomodulatory effects. mdpi.com
LL-37, CATH-2 Lipopolysaccharide (LPS) In vitro Isothermal titration calorimetry, competition assays Direct binding to LPS prevents its interaction with the TLR4 receptor complex. frontiersin.org

| LL-37, CATH-2 | Lipoteichoic acid (LTA), Pam3CSK4 | In vitro | Isothermal titration calorimetry, competition assays | Direct binding to TLR2 ligands inhibits TLR2 activation. frontiersin.org |

Gene Expression and Regulation Studies (e.g., Real-time PCR, Luciferase Reporter Assays)

Understanding how cathelicidin gene expression is regulated is fundamental to harnessing their therapeutic potential. Quantitative real-time PCR (qRT-PCR) and luciferase reporter assays are two powerful, complementary techniques used to investigate the transcriptional control of cathelicidin genes.

qRT-PCR is used to measure the levels of specific messenger RNA (mRNA), providing a snapshot of gene expression under various conditions. asm.orgnih.gov For example, qRT-PCR has been used to show that infection of A549 epithelial cells with Mycobacterium bovis BCG upregulates LL-37 mRNA expression in a dose- and time-dependent manner. asm.org Similarly, studies in pigs have shown that infection with Salmonella enterica increases the mRNA expression of the cathelicidins PR-39 and protegrin. nih.gov This method relies on gene-specific primers and can provide relative quantification of transcript levels, often normalized to a stable housekeeping gene like GAPDH. biorxiv.orgnih.gov

To investigate the regulatory elements within a gene's promoter, luciferase reporter assays are employed. In this technique, the promoter region of a cathelicidin gene is cloned into a plasmid upstream of a luciferase reporter gene. nih.govresearchgate.netnih.gov This construct is then introduced into cells. The activity of the promoter is measured by the amount of light produced by the luciferase enzyme. This approach has been used to show that agents like retinoic acid and interleukin-6 can directly activate the PR-39 promoter. nih.gov Dual-luciferase systems, which include a second, constitutively expressed luciferase gene (like Renilla), are often used to normalize the results for transfection efficiency. researchgate.netnih.gov

Table 5: Methods for Studying Cathelicidin Gene Expression and Regulation

Technique Cathelicidin Gene Model System Key Findings
qRT-PCR Human CAMP (LL-37) A549 epithelial cells Infection with M. bovis BCG upregulates LL-37 mRNA expression. asm.org
qRT-PCR Porcine PR-39 & Protegrin Pig bone marrow cells LPS and IL-6 increase mRNA expression. nih.gov
qRT-PCR Chicken CAMP, CATH3, CATHB1 Chicken bone marrow cells CAMP and CATHB1 are significantly upregulated in bone marrow cells. researchgate.net
Luciferase Reporter Assay Porcine PR-39 PK-15 epithelial cells Retinoic acid and IL-6 directly activate the PR-39 promoter. nih.gov
Luciferase Reporter Assay Human CAMP HaCaT keratinocytes Used to assess VDR and C/EBP transcriptional activity in response to ER stress. nih.gov

| Luciferase Reporter Assay | Chicken CAMP | Chicken cells | Used to evaluate the role of specific transcription factor binding sites in the gene's promoter region. researchgate.net |

Genomic and Proteomic Profiling Techniques

Genomic and proteomic approaches provide a large-scale, comprehensive view of the systems-level impact of and regulation surrounding cathelicidins. These high-throughput techniques are invaluable for discovering novel cathelicidin genes and understanding their broader biological context.

Genomic Profiling involves the large-scale study of an organism's genome. In cathelicidin research, this includes identifying and annotating new cathelicidin genes across different species. nih.govfrontiersin.org By using BLAST searches with known cathelicidin sequences, researchers have identified 130 cathelicidin genes in 14 marsupial species, revealing significant lineage-specific gene expansions. frontiersin.org Genomic analysis also focuses on gene structure and organization, which is highly conserved for cathelicidins, typically consisting of four exons and three introns. nih.govfrontiersin.org Studying the synteny (co-localization of genes on a chromosome) of the cathelicidin gene cluster across different vertebrates helps to unravel their evolutionary history. frontiersin.org

Proteomic Profiling is the large-scale study of proteins, their expression levels, and modifications. mdpi.com In the context of cathelicidins, proteomics can reveal how these peptides alter the global protein expression of a cell or tissue. This is often accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which identifies and quantifies thousands of proteins in a sample. mdpi.combigomics.ch For example, proteomic analysis can provide a global picture of how cells respond to cathelicidin treatment, identifying all the proteins that are up- or down-regulated. While specific examples directly profiling the global proteomic changes induced by cathelicidins are emerging, the techniques are well-established for analyzing complex biological samples and can be applied to cathelicidin research to uncover novel mechanisms and biomarkers. mdpi.com

Table 6: Genomic and Proteomic Techniques in Cathelicidin Research

Technique Focus Application in Cathelicidin Research Key Findings/Goals
Genomics (BLAST, Genome Annotation) Gene Identification & Characterization Identifying novel cathelicidin genes in the genomes of various species (e.g., marsupials, forest musk deer). nih.govfrontiersin.org Discovery of new cathelicidin family members and understanding gene family expansion.
Genomics (Synteny Analysis) Evolutionary Relationships Comparing the genomic location and organization of cathelicidin gene clusters across vertebrates. frontiersin.org Elucidating the evolutionary history and conservation of cathelicidin genes.
Proteomics (LC-MS/MS) Global Protein Expression Identifying and quantifying thousands of proteins in cells or tissues following cathelicidin treatment. mdpi.com To obtain a holistic view of the cellular response to cathelicidins and identify novel pathways affected.

| Proteomics (Targeted) | Specific Protein Quantification | Absolute quantification of a predefined set of proteins or peptides using methods like SRM or PRM. bigomics.ch | Validation of biomarkers or specific protein changes identified in discovery proteomics. |

Future Research Directions and Translational Perspectives in Experimental Systems

Unraveling Undiscovered Biological Roles and Mechanisms

Future research is poised to uncover a deeper understanding of the multifaceted roles of Cathelicidin-3.4 (LL-37) beyond its primary antimicrobial functions. While its ability to kill microbes is well-documented, emerging evidence points towards a complex involvement in host physiology and pathology. ubc.caresearchgate.net A significant area of investigation is its dual role in cancer, where it can exhibit both pro-tumorigenic and anti-cancer effects depending on the cancer type and the specific receptors present on the cancer cells. nih.govkarger.com Mechanistically, LL-37 influences cancer progression by activating various membrane receptors and subsequent signaling pathways, leading to altered cellular functions like chemotaxis, angiogenesis, and wound closure. nih.govkarger.com For instance, it has been shown to suppress colon and gastric cancers while promoting cancers of the ovary, lung, and breast. nih.govneuropharmac.com Understanding the differential expression of its target receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), in various tissues will be crucial to elucidating these tissue-specific effects. karger.com

Another burgeoning area of research is the peptide's immunomodulatory capabilities. frontiersin.org LL-37 is not just a killer of pathogens but a sophisticated regulator of the immune response. nih.gov It influences the chemotaxis of immune cells, promotes wound healing, and modulates inflammation. frontiersin.org Its interaction with components of the immune system, such as its ability to be citrullinated by peptidyl-arginine deiminases (PADs), can alter its function, for example, by hindering its ability to deliver DNA to intracellular Toll-like receptor 9 (TLR-9). nih.gov This modification, which occurs during the formation of neutrophil extracellular traps (NETs), may represent a novel mechanism to prevent autoimmune responses. nih.govcaymanchem.com Further exploration into how post-translational modifications affect LL-37's various biological activities is a key future direction. nih.gov The peptide's role in viral infections, including its potential to combat SARS-CoV-2 by blocking the ACE-2 receptor, and its involvement in angiogenesis and the clearance of NETs, also present exciting avenues for future studies. frontiersin.orgruc.dk

Exploration of this compound Specificity and Potency in in vivo Models Beyond Human Clinical Trials

The translation of in vitro findings to living organisms necessitates robust investigation in non-human in vivo models. These experimental systems are critical for understanding the specificity, potency, and therapeutic potential of LL-37 and its derivatives in a complex biological environment. Murine models have been instrumental in this regard. For example, in a mouse model of catheter-associated infection, a synthetic LL-37-derived peptide, 17BIPHE2, not only prevented staphylococcal biofilm formation but also modulated the host's innate immune response to combat the infection. acs.org Similarly, another analog, 17tF-W, effectively eliminated methicillin-resistant Staphylococcus aureus (MRSA) from embedded catheters and the surrounding tissues in mice. nih.gov

Beyond localized infections, the systemic effects of cathelicidins are being explored. In murine models of sepsis, LL-37 has demonstrated protective effects by modulating the inflammatory cascade, reducing levels of cytokines like IL-6 and TNF-α. frontiersin.orgruc.dk In the context of respiratory infections, mouse models have shown that the murine cathelicidin-related antimicrobial peptide (CRAMP) is essential for effective clearance of Acinetobacter baumannii from the lungs. nih.gov The pro-angiogenic properties of LL-37 have also been confirmed in vivo, where the peptide induced neovascularization, a process that could be inhibited by aspirin. ahajournals.org Furthermore, the zebrafish infection model is emerging as a valuable tool for studying the innate immune response to pathogens and the role of cathelicidins in this process. frontiersin.orgnih.gov These diverse animal models provide crucial platforms for evaluating the efficacy and mechanisms of action of cathelicidin-based compounds in various pathological conditions before they can be considered for further therapeutic development. nih.govmdpi.com

Development of Cathelicidin-Inspired Therapeutics and Peptidomimetics for Non-Human Applications

The inherent limitations of natural LL-37, such as its susceptibility to proteolytic degradation and potential cytotoxicity at high concentrations, have spurred the development of novel cathelicidin-inspired therapeutics and peptidomimetics. researchgate.netfrontiersin.org The goal is to create smaller, more stable, and more potent molecules that retain the beneficial activities of the parent peptide while minimizing its drawbacks. acs.org This involves rational design strategies, including truncating the full-length peptide to identify its most active regions.

Several truncated analogs have shown significant promise. For instance, fragments like FK-16 and GF-17 have demonstrated potent bactericidal activity against orthopedic infection-relevant bacteria, including S. epidermidis and S. aureus, with minimal cytotoxicity. mdpi.com Another approach involves substituting specific amino acids. The incorporation of D-amino acids at known protease cleavage sites has been shown to enhance the proteolytic resistance of LL-37 fragments. acs.orgasm.org For example, the peptide 17BIPHE2, which incorporates D-amino acids, gained activity against a range of ESKAPE pathogens. acs.org

Furthermore, chemical modifications are being explored to enhance stability and efficacy. Peptidomimetics, which are synthetic molecules that mimic the structure and function of peptides, are being developed to overcome the limitations of natural peptides. mdpi.com Strategies such as terminal amidation and acetylation are also employed to increase proteolytic resistance. asm.org The development of these engineered cathelicidins, designed for enhanced antimicrobial efficacy and reduced toxicity, holds significant promise for cost-effective, large-scale production for potential applications in both human and veterinary medicine. nih.govfrontiersin.org

Peptide/Analog Modification Key Findings in Experimental Systems Reference(s)
FK-16 Truncated LL-37 analogPotent activity against orthopedic clinical isolates (S. epidermidis, S. aureus); low cytotoxicity. mdpi.com
GF-17 Truncated LL-37 analogEffective against orthopedic bacterial strains; low cytotoxicity and hemolytic activity. mdpi.com
17BIPHE2 D-amino acid substitutionsActive against ESKAPE pathogens; prevents biofilm formation in a mouse model. acs.org
P10 / P60.4Ac Synthetic LL-37 fragmentsEradicate multidrug-resistant S. aureus from skin equivalents; prevent biofilm formation. asm.org
KR-12-a5 Truncated LL-37 analogSynergistic effects with conventional antibiotics against multidrug-resistant P. aeruginosa. nih.gov

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Synergistic Strategies with Existing Antimicrobials in Research Contexts

A promising strategy to combat antimicrobial resistance is the use of LL-37 and its derivatives in combination with conventional antibiotics. nih.gov This approach can enhance the efficacy of existing drugs, potentially resensitize resistant bacteria, and reduce the required doses of both agents, thereby minimizing toxicity. nih.govresearchgate.net The primary mechanism proposed for this synergy is that the membrane-perturbing action of cathelicidins facilitates the entry of antibiotics into the bacterial cell. asm.org

Numerous in vitro studies have demonstrated the synergistic potential of this combination therapy. For example, LL-37 and its fragments have shown synergistic killing effects when combined with antibiotics like meropenem (B701) and moxifloxacin (B1663623) against Clostridium difficile, even against strains resistant to these antibiotics. asm.org Similarly, combinations of LL-37-derived peptides with penicillin G and ampicillin (B1664943) have been effective against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The synergistic effect is not limited to a single class of bacteria or antibiotic. The chicken cathelicidin (B612621) CATH-1, when combined with erythromycin, showed synergistic antibacterial activity and delayed the emergence of resistance in E. coli. nih.gov Ovine-derived cathelicidins have also demonstrated synergy with other antimicrobials like polymyxin (B74138) B and lysozyme (B549824) against E. coli O157:H7 and MRSA. researchgate.net These findings strongly support the continued investigation of cathelicidin-antibiotic combinations as a viable strategy to address the growing challenge of multidrug-resistant pathogens in research settings. nih.govtandfonline.com

Cathelicidin/Analog Antibiotic Target Pathogen Observed Effect Reference(s)
LL-37 Meropenem, MoxifloxacinClostridium difficileAdditive or synergistic effects, increased bacterial killing. asm.org
LL-37-derived peptides Penicillin G, AmpicillinMethicillin-resistant S. aureus (MRSA)Improved antibacterial potential. mdpi.com
KR-12-a5 (LL-37 analog) Conventional antibioticsMultidrug-resistant P. aeruginosaSynergistic effects. nih.gov
CATH-1 (Chicken) ErythromycinE. coliSynergistic antibacterial activity, delayed resistance. nih.gov
SMAP29 (Ovine) Lactoferrin, LysozymeE. coli O157:H7Synergistic activity. researchgate.net
OaBac5mini (Ovine) Nisin, LysozymeMethicillin-resistant S. aureus (MRSA)Synergistic activity. researchgate.net

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Investigating Microbial Resistance Mechanisms and Overcoming Challenges in Experimental Models

Despite the initial belief that resistance to antimicrobial peptides (AMPs) would be slow to develop, bacteria have evolved several mechanisms to evade the action of this compound. nih.gov Understanding these resistance strategies is crucial for developing robust, next-generation therapeutics. Key mechanisms of resistance include:

Cell Membrane and Charge Modifications: Bacteria can alter the composition of their cell membranes or increase their net positive surface charge to repel the cationic LL-37 peptide. nih.gov

Efflux Pumps: These membrane proteins actively pump LL-37 out of the bacterial cell, preventing it from reaching its intracellular targets. nih.gov The upregulation of these pumps is a common resistance strategy. nih.gov

Proteolytic Degradation: Pathogens can secrete proteases, such as aureolysin from S. aureus and elastase from P. aeruginosa, that cleave and inactivate LL-37. asm.orgnih.gov

Biofilm Formation: The extracellular matrix of biofilms can act as a physical barrier, preventing LL-37 from reaching the embedded bacteria. mdpi.com

Gene Expression Regulation: Bacteria can alter the expression of genes involved in virulence and other cellular processes to counteract the effects of LL-37. nih.gov

Research is actively focused on overcoming these resistance mechanisms. One major approach is the rational design of LL-37 analogs that are resistant to proteolytic degradation. asm.org This includes substituting cleavage sites with D-amino acids or modifying the peptide's structure to make it unrecognizable to bacterial proteases. acs.orgasm.org Another strategy is to use LL-37 in combination with other antimicrobials to create a multi-pronged attack that is harder for bacteria to resist. nih.gov Investigating cross-resistance between LL-37 and conventional antibiotics, such as colistin, is also an important area of study, as modifications in genes like mgrB in Klebsiella pneumoniae can confer resistance to both. frontiersin.org

Potential Applications in Veterinary Medicine and Animal Health Research

Cathelicidins are not unique to humans; they are a vital part of the innate immune system in a wide range of vertebrates, including many farm animals. researchgate.netresearchgate.net This opens up significant potential for their application in veterinary medicine, offering novel alternatives to conventional antibiotics for treating infectious diseases in animals and addressing the rise of antimicrobial resistance in livestock. nih.govnih.gov

Cathelicidins have been identified and characterized in numerous domestic animals, including cattle, pigs, sheep, goats, and chickens. researchgate.netnih.govresearchgate.net These animal-derived cathelicidins, such as the bovine peptide BMAP-28 and the porcine peptide PMAP-36, exhibit broad-spectrum antimicrobial activity against pathogens relevant to animal health. frontiersin.orgnih.gov For instance, avian cathelicidins (fowlicidins) have shown potent activity against bacteria like Staphylococcus aureus and Escherichia coli. nih.gov

Research in animal models has demonstrated the therapeutic potential of these peptides. Chicken cathelicidin-B1 (CATH-B1) was found to inhibit pseudorabies virus (PRV) infection both in vitro and in vivo by disrupting the viral structure. researchgate.net Furthermore, chicken cathelicidin-2 (Cath-2) has been shown to modulate the intestinal immune response in chicken ileal explants, suggesting its potential for treating gastrointestinal infections in poultry. researchgate.net The development of cathelicidin-based therapies, including synthetic analogs of peptides like the cattle-derived indolicidin, could provide effective new tools for maintaining animal health and welfare, potentially reducing the reliance on traditional antibiotics in agriculture. oup.commdpi.com

Animal Cathelicidin Example(s) Observed/Potential Application in Research Reference(s)
Cattle BMAP-28, IndolicidinBroad-spectrum antimicrobial activity; analogs in clinical development. frontiersin.orgoup.comnih.gov
Pigs PMAP-36, Protegrin-1Broad-spectrum antimicrobial activity; synergistic effects with antibiotics. nih.govmdpi.com
Sheep SMAP29, OaBac5miniSynergistic effects with other antimicrobials against E. coli O157:H7 and MRSA. researchgate.netnih.gov
Goats Caprine cathelicidinsAntimicrobial properties. nih.govresearchgate.net
Chickens Fowlicidins (CATH-1, -2, -3, CATH-B1)Potent activity against Gram-positive and Gram-negative bacteria; antiviral activity; immunomodulation. researchgate.netnih.gov

This table is interactive. Click on the headers to sort.

Q & A

Q. What experimental methodologies are recommended for characterizing the structural properties of Cathelicidin-3.4?

To study its secondary structure (e.g., α-helical or β-sheet motifs), circular dichroism (CD) spectroscopy is widely used. For tertiary structure analysis, nuclear magnetic resonance (NMR) or X-ray crystallography can resolve atomic-level details. Ensure purity via high-performance liquid chromatography (HPLC) and confirm molecular weight using mass spectrometry . For reproducibility, document solvent conditions, temperature, and peptide concentration in detail .

Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial activity?

Use standardized microbiological assays such as broth microdilution to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., known antimicrobial peptides) and account for variables like bacterial strain specificity, pH, and ionic strength. Validate results with time-kill kinetics and membrane permeability assays (e.g., SYTOX Green uptake). Ensure statistical power by replicating experiments across independent trials .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be systematically addressed?

Conduct a meta-analysis to identify confounding variables, such as differences in peptide synthesis (e.g., solid-phase vs. recombinant), purity thresholds, or assay conditions. Use sensitivity analysis to weigh the impact of methodological variations (e.g., endotoxin levels in cell cultures). Cross-validate findings using orthogonal assays (e.g., fluorescence microscopy alongside flow cytometry) .

Q. What strategies optimize the stability and bioavailability of this compound in preclinical models?

Employ pegylation or liposomal encapsulation to enhance serum stability. Use pharmacokinetic studies (e.g., HPLC-MS/MS) to track degradation half-lives in vivo. For tissue targeting, conjugate with cell-penetrating peptides or optimize delivery routes (e.g., intranasal for pulmonary infections). Include negative controls to distinguish peptide-specific effects from formulation artifacts .

Q. How should researchers integrate multi-omics data to elucidate this compound’s immunomodulatory mechanisms?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways (e.g., NF-κB or MAPK) in immune cells. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing. Use network analysis tools (e.g., STRING, Cytoscape) to identify hub genes/proteins. Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological and Analytical Challenges

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For high-throughput data (e.g., RNA-seq), apply false discovery rate (FDR) adjustments. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How can researchers ensure rigor when formulating hypotheses about this compound’s dual antimicrobial and anti-inflammatory roles?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability. For example, test whether Toll-like receptor (TLR) cross-talk explains dual functionality via co-culture assays. Pre-register experimental designs to mitigate bias and align with ethical guidelines for animal/human tissue use .

Reproducibility and Reporting Standards

Q. What minimal metadata should accompany publications on this compound to ensure replicability?

Include synthesis protocols (e.g., Fmoc chemistry details), purification gradients (HPLC conditions), and characterization data (e.g., NMR chemical shifts). For bioassays, specify cell lines, passage numbers, and growth media. Adhere to community standards like MIAME (for genomics) or ARRIVE (for animal studies) .

Q. How should conflicting results in this compound’s cytotoxicity profiles be resolved?

Perform comparative studies using identical cell lines and assay conditions. Control for variables like peptide aggregation states (assessed via dynamic light scattering) and endotoxin contamination (Limulus amebocyte lysate test). Publish raw data and analysis pipelines in open-access repositories to enable independent verification .

Ethical and Interdisciplinary Considerations

Q. What ethical frameworks apply to translational research involving this compound-derived therapeutics?

For preclinical studies, follow institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). For human tissue research, obtain informed consent and anonymize data. Address dual-use concerns (e.g., antimicrobial resistance) via risk-benefit analysis. Document compliance with declarations like Helsinki or Nagoya .

Q. How can computational modeling enhance the rational design of this compound analogs?

Use molecular dynamics simulations (e.g., GROMACS) to predict membrane interaction hotspots. Apply machine learning (e.g., random forests) to correlate sequence variations with activity. Validate in silico predictions with alanine scanning mutagenesis. Share models on platforms like Zenodo for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.